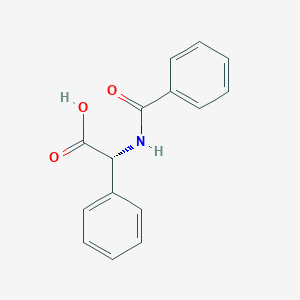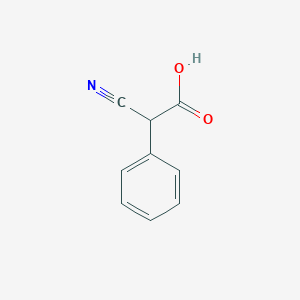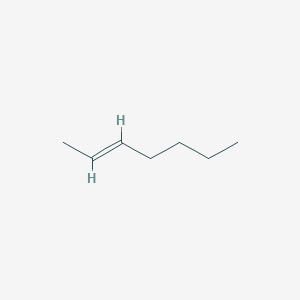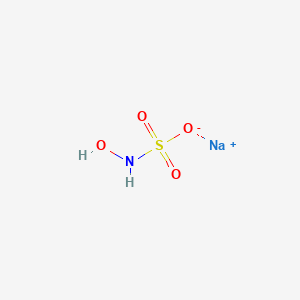
Hexacarbonylvanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacarbonylvanadium, also known as vanadium hexacarbonyl, is a metal carbonyl compound that is widely used in scientific research. It is a colorless, air-sensitive solid that has a molecular weight of 218.05 g/mol. Hexacarbonylvanadium is a highly reactive compound that has numerous applications in different fields of science.
Wirkmechanismus
The mechanism of action of hexacarbonylHexacarbonylvanadium is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in glucose metabolism. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of insulin signaling. HexacarbonylHexacarbonylvanadium has also been shown to inhibit the activity of glycogen synthase kinase-3, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
HexacarbonylHexacarbonylvanadium has been shown to have a number of biochemical and physiological effects. It has been shown to lower blood glucose levels in animal models of diabetes. It has also been shown to increase insulin sensitivity and improve glucose tolerance. HexacarbonylHexacarbonylvanadium has been shown to have antioxidant activity and to protect against oxidative stress. It has also been shown to have anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using hexacarbonylHexacarbonylvanadium in lab experiments include its high reactivity, its ability to act as a catalyst, and its potential therapeutic applications. However, hexacarbonylHexacarbonylvanadium is highly toxic and must be handled with care. It is also air-sensitive and must be stored under an inert atmosphere.
Zukünftige Richtungen
There are numerous future directions for the study of hexacarbonylHexacarbonylvanadium. One area of research is the development of new Hexacarbonylvanadium compounds with improved therapeutic properties. Another area of research is the study of the mechanism of action of hexacarbonylHexacarbonylvanadium and other Hexacarbonylvanadium compounds. Further studies are needed to fully understand the biochemical and physiological effects of hexacarbonylHexacarbonylvanadium.
Synthesemethoden
HexacarbonylHexacarbonylvanadium is commonly synthesized by the reaction of Hexacarbonylvanadium pentoxide with carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as tetrahydrofuran or diethyl ether. The product is then purified by sublimation under vacuum.
Wissenschaftliche Forschungsanwendungen
HexacarbonylHexacarbonylvanadium has numerous applications in scientific research. It is commonly used as a precursor for the synthesis of other Hexacarbonylvanadium compounds. It is also used as a catalyst in organic synthesis reactions. HexacarbonylHexacarbonylvanadium has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to have potential as a therapeutic agent for the treatment of diabetes.
Eigenschaften
CAS-Nummer |
14024-00-1 |
|---|---|
Produktname |
Hexacarbonylvanadium |
Molekularformel |
C6H12O6V |
Molekulargewicht |
231.09738 |
IUPAC-Name |
carbon monoxide;vanadium |
InChI |
InChI=1S/6CO.V/c6*1-2; |
InChI-Schlüssel |
BVSRFQDQORQURQ-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
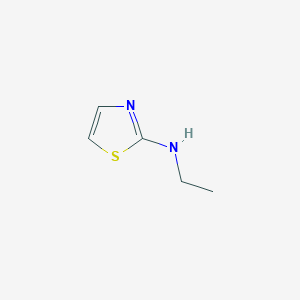



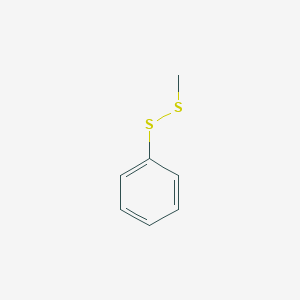
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)


